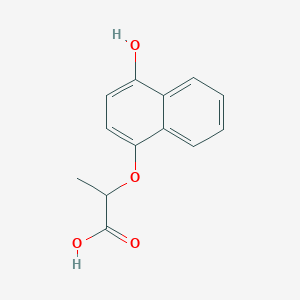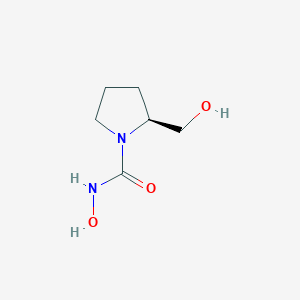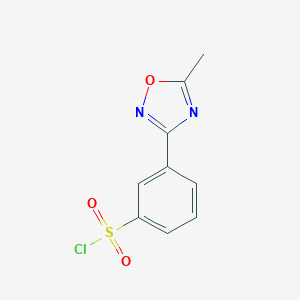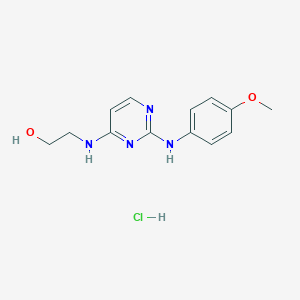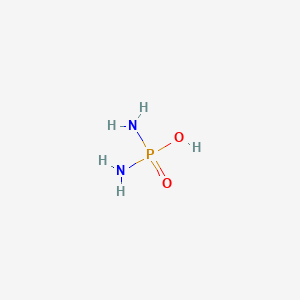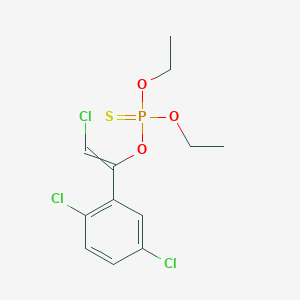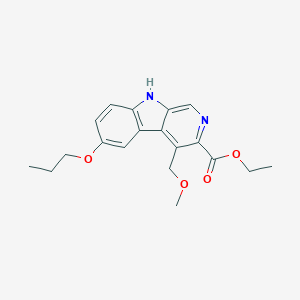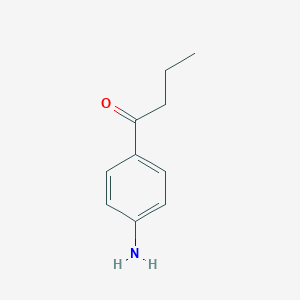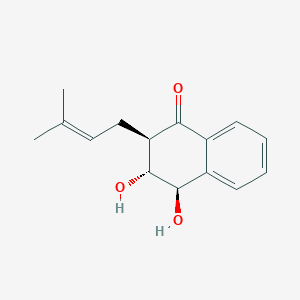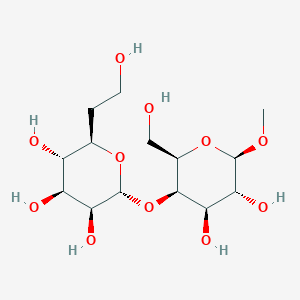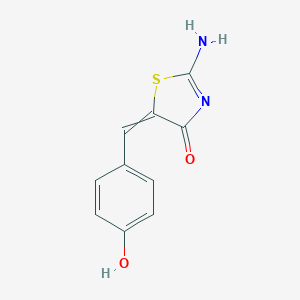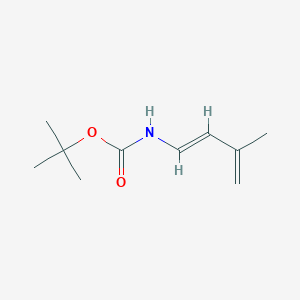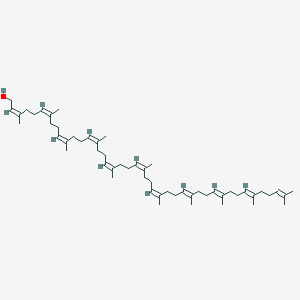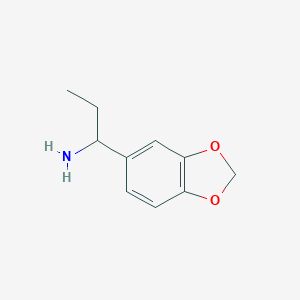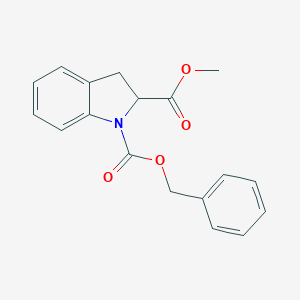
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate, also known as BMDID, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BMDID is a synthetic compound that belongs to the family of indole derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate is not fully understood. However, it has been proposed that 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate acts by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity leads to the activation of tumor suppressor genes, which results in the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is an important mechanism for the inhibition of cancer cell growth. 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has also been found to inhibit angiogenesis, which is the process of the formation of new blood vessels that is essential for the growth and metastasis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate in lab experiments is its potential as a potent anti-cancer agent. 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has been found to possess anti-cancer properties in various cancer cell lines, which makes it a promising candidate for further research. However, one of the limitations of using 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate. One of the most promising directions is the development of 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate-based anti-cancer drugs. 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has been found to possess anti-cancer properties in various cancer cell lines, which makes it a potential candidate for the development of novel anti-cancer drugs. Another future direction is the study of the mechanism of action of 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate. The exact mechanism of action of 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate is not fully understood, and further research is needed to elucidate its mode of action.
Métodos De Síntesis
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate can be synthesized through a multi-step process, which involves the reaction of indole-2-carboxylic acid with benzyl chloride and subsequent methylation using methyl iodide. The final product is obtained through esterification of the carboxylic acid group with methanol and subsequent reduction of the double bond using sodium borohydride.
Aplicaciones Científicas De Investigación
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has been found to possess various biological activities, which make it a potential candidate for use in scientific research. One of the most significant applications of 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate is in the field of medicinal chemistry, where it has been found to possess anti-cancer properties. 1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Propiedades
Número CAS |
135829-03-7 |
|---|---|
Nombre del producto |
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate |
Fórmula molecular |
C18H17NO4 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate |
InChI |
InChI=1S/C18H17NO4/c1-22-17(20)16-11-14-9-5-6-10-15(14)19(16)18(21)23-12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |
Clave InChI |
PPAIJTZASZNZRG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
COC(=O)C1CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



